Cas no 1495886-41-3 (Thiophene, 3-bromo-2-[[1-(chloromethyl)cyclopropyl]methyl]-)

Technical Introduction: Thiophene, 3-bromo-2-[[1-(chloromethyl)cyclopropyl]methyl]-, is a halogenated thiophene derivative featuring a reactive bromo and chloromethyl functional group attached to a cyclopropane ring. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceuticals, agrochemicals, and materials science. The bromo group facilitates cross-coupling reactions (e.g., Suzuki or Stille couplings), while the chloromethyl moiety offers further derivatization potential. The cyclopropane ring enhances steric and electronic modulation, making it valuable for constructing constrained architectures. Suitable for controlled functionalization, this compound is optimized for high-purity synthesis, ensuring reliable performance in complex organic transformations. Storage under inert conditions is recommended to preserve reactivity.
Thiophene, 3-bromo-2-[[1-(chloromethyl)cyclopropyl]methyl]- structure
1495886-41-3 structure
Product Name:Thiophene, 3-bromo-2-[[1-(chloromethyl)cyclopropyl]methyl]-
CAS No:1495886-41-3
MF:C9H10BrClS
MW:265.597699642181
CID:5282598
Update Time:2025-10-28

Thiophene, 3-bromo-2-[[1-(chloromethyl)cyclopropyl]methyl]- Chemical and Physical Properties

Names and Identifiers

    • Thiophene, 3-bromo-2-[[1-(chloromethyl)cyclopropyl]methyl]-
    • 3-Bromo-2-((1-(chloromethyl)cyclopropyl)methyl)thiophene
    • Inchi: 1S/C9H10BrClS/c10-7-1-4-12-8(7)5-9(6-11)2-3-9/h1,4H,2-3,5-6H2
    • InChI Key: BHBIFLGOHFJOQI-UHFFFAOYSA-N
    • SMILES: C1(CC2(CCl)CC2)SC=CC=1Br

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Additional information on Thiophene, 3-bromo-2-[[1-(chloromethyl)cyclopropyl]methyl]-

Recent Advances in the Study of Thiophene, 3-bromo-2-[[1-(chloromethyl)cyclopropyl]methyl]- (CAS: 1495886-41-3)

The compound Thiophene, 3-bromo-2-[[1-(chloromethyl)cyclopropyl]methyl]- (CAS: 1495886-41-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.

Recent studies have highlighted the synthetic versatility of Thiophene, 3-bromo-2-[[1-(chloromethyl)cyclopropyl]methyl]-, particularly as a key intermediate in the development of novel small-molecule inhibitors. The presence of both bromo and chloromethyl functional groups on the thiophene ring allows for diverse chemical modifications, making it a valuable scaffold for medicinal chemistry. Researchers have successfully utilized this compound in the synthesis of targeted inhibitors for enzymes involved in inflammatory and oncogenic pathways.

One of the most notable advancements involves the application of this compound in the development of kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of Thiophene, 3-bromo-2-[[1-(chloromethyl)cyclopropyl]methyl]- exhibited potent inhibitory activity against specific tyrosine kinases, with IC50 values in the low nanomolar range. These findings suggest its potential as a lead compound for the treatment of kinase-driven cancers.

In addition to its role in kinase inhibition, recent research has explored the compound's utility in the design of covalent inhibitors. The chloromethyl group present in the structure enables the formation of irreversible bonds with cysteine residues in target proteins, a strategy that has gained traction in drug discovery for its potential to overcome resistance mechanisms. Preliminary data from in vitro studies indicate that covalent derivatives of this thiophene compound show enhanced selectivity and prolonged target engagement compared to reversible inhibitors.

From a pharmacological perspective, studies have begun to investigate the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Thiophene, 3-bromo-2-[[1-(chloromethyl)cyclopropyl]methyl]- derivatives. Early pharmacokinetic data suggest that these compounds exhibit favorable metabolic stability and oral bioavailability in rodent models, though further optimization may be required to improve their drug-like properties. Researchers are particularly focused on addressing potential toxicity concerns associated with the reactive chloromethyl moiety.

The structural complexity of this compound has also prompted investigations into novel synthetic methodologies. Recent publications in organic chemistry journals have described innovative approaches to its synthesis, including transition-metal catalyzed cross-coupling reactions and photochemical transformations. These advancements not only improve the efficiency of producing this compound but also open new avenues for creating structurally diverse analogs with potentially improved pharmacological profiles.

Looking forward, the research community anticipates that Thiophene, 3-bromo-2-[[1-(chloromethyl)cyclopropyl]methyl]- will continue to serve as an important building block in medicinal chemistry. Current research efforts are focused on expanding its applications beyond kinase inhibition, exploring its potential in targeting protein-protein interactions and allosteric binding sites. The compound's unique combination of reactivity and structural features positions it as a valuable tool for addressing challenging therapeutic targets in chemical biology and drug discovery.

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